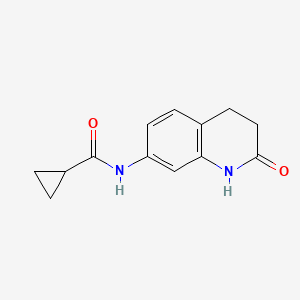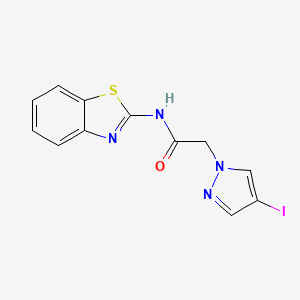![molecular formula C22H27N7O B6075188 6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)
6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a triazine ring, and an aromatic ring with a methoxy group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and triazine rings would give the molecule a certain degree of rigidity, while the methoxy group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the arrangement of its atoms and the types of bonds between them .Applications De Recherche Scientifique
- Neuroprotection aims to restore neuronal function and structure, making it crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Molecular docking studies indicated favorable interactions with active residues of ATF4 and NF-kB proteins, suggesting a potential mechanism of action .
- Positron emission tomography (PET) with an effective D3R radioligand could aid in developing therapeutic agents by elucidating pharmacological specificity and target engagement in vivo .
Neuroprotection and Anti-neuroinflammatory Activity
Dopamine D3 Receptor Antagonists
Spectroscopic Characterization
Antiviral and Antimicrobial Properties
Mécanisme D'action
Target of Action
The primary targets of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine are likely to be receptors in the central nervous system, particularly serotonin (5-HT) receptors. Piperazine derivatives, including this compound, often exhibit high affinity for 5-HT receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions .
Mode of Action
This compound interacts with 5-HT receptors by binding to them, which can either inhibit or stimulate the receptor’s activity. The binding of the compound to these receptors can modulate the release of neurotransmitters such as serotonin, thereby influencing mood and anxiety levels. The interaction may involve agonistic or antagonistic effects depending on the specific subtype of the 5-HT receptor .
Biochemical Pathways
The compound’s action on 5-HT receptors affects several downstream biochemical pathways. Activation or inhibition of these receptors can influence the cyclic AMP (cAMP) pathway, which is involved in the regulation of various cellular processes. Changes in cAMP levels can affect protein kinase A (PKA) activity, leading to alterations in gene expression and protein synthesis . These pathways are critical for maintaining neuronal health and function.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its bioavailability and therapeutic potential. The compound is likely to be well-absorbed due to its piperazine moiety, which enhances solubility and permeability. It may undergo hepatic metabolism, primarily through cytochrome P450 enzymes, and be excreted via the renal route . The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption and distribution.
Result of Action
At the molecular level, the compound’s interaction with 5-HT receptors can lead to changes in neurotransmitter release and receptor sensitivity. This can result in altered neuronal signaling and synaptic plasticity. At the cellular level, these changes can affect neuronal excitability and connectivity, potentially leading to therapeutic effects such as reduced anxiety and improved mood .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by the pH of the surrounding environment, with extreme pH levels potentially leading to degradation. Temperature fluctuations can also impact the compound’s stability and efficacy. Additionally, interactions with other drugs or endogenous compounds can modulate its pharmacokinetic and pharmacodynamic properties .
Safety and Hazards
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Future research could involve exploring the synthesis of this compound, investigating its properties, and studying its interactions with biological systems .
Propriétés
IUPAC Name |
6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-6-8-17(9-7-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFIHSOHSZWPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)

![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)

![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)